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Myosin-VA is a crucial molecular motor protein responsible for the transport of various

intracellular cargoes along actin filaments. Its function is intrinsically linked to its ATPase

activity, which fuels its processive movement. Understanding how different mutations within the

myosin-VA motor domain affect its ATPase kinetics is paramount for elucidating its mechanism

of action and for the development of potential therapeutic interventions targeting its

dysfunction. This guide provides a comparative overview of the ATPase kinetics of select

myosin-VA mutants, supported by experimental data and detailed methodologies.

Quantitative Comparison of ATPase Kinetics
The steady-state actin-activated ATPase activity of myosin is a key measure of its motor

function. The Michaelis-Menten model is commonly used to describe the relationship between

the actin concentration and the rate of ATP hydrolysis. The two primary parameters derived

from this model are:

k_cat (V_max): The maximum rate of ATP hydrolysis at saturating actin concentrations,

reflecting the overall cycling rate of the enzyme.

K_ATPase (K_m): The actin concentration at which the ATPase activity is half-maximal,

indicating the apparent affinity of the myosin for actin in the steady state.
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Below is a summary of the reported steady-state ATPase kinetic parameters for wild-type (WT)

myosin-VA and several of its mutants.

Myosin-VA
Construct

k_cat (s⁻¹)
K_ATPase
(µM)

Fold
Change vs.
WT (k_cat)

Fold
Change vs.
WT
(K_ATPase)

Reference

Wild-Type

(WT)
~12-15 Not specified - - [1]

R712G

Not

dramatically

altered from

WT

Unchanged

from WT
~1 ~1 [2]

F750L

Not

dramatically

altered from

WT

Unchanged

from WT
~1 ~1 [2]

S217A

Data not

provided in

steady-state

terms

Data not

provided in

steady-state

terms

- - [3][4]

Note: The study on R712G and F750L mutants stated that the steady-state ATPase kinetics

showed only minor impacts, with K_ATPase being unchanged and k_cat not dramatically

altered compared to wild-type.[2] The study on the S217A mutant focused on the load-

dependent kinetics of phosphate release rather than steady-state actin activation parameters.

[3][4]

Experimental Protocols
The determination of ATPase kinetics is fundamental to understanding myosin motor function.

Below are detailed methodologies for key experiments cited in the literature.

Actin-Activated ATPase Assay
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This assay measures the rate of ATP hydrolysis by myosin in the presence of varying

concentrations of actin.

1. Protein Preparation:

Myosin-VA constructs (wild-type and mutants) are typically expressed in a suitable system,

such as Sf9 insect cells using a baculovirus vector, and purified using affinity and size-

exclusion chromatography.

Actin is purified from a source like chicken skeletal muscle and is stabilized in its filamentous

form (F-actin) by incubation with phalloidin.

2. Assay Buffer:

A typical assay buffer contains: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM

EGTA, and 1 mM DTT.[5]

3. Assay Procedure:

The assay is performed at a constant temperature, for instance, 30°C.[6]

Reaction mixtures are prepared with the assay buffer, a fixed concentration of myosin, and

varying concentrations of F-actin.

The reaction is initiated by the addition of ATP, which is often radioactively labeled with ³²P in

the gamma position ([γ-³²P]ATP).[5][7]

The total reaction volume is kept constant across all samples.

At specific time points, aliquots of the reaction are quenched by adding a "stop solution,"

which typically contains a strong acid (e.g., sulfuric acid) and a reagent that complexes with

phosphate (e.g., silicotungstic acid).[7]

The released radioactive phosphate (³²Pi) is separated from the unhydrolyzed ATP, often

through an organic extraction step using a mixture like isobutanol:benzene.[7]

The amount of released ³²Pi is quantified by scintillation counting.
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The ATPase rate (nmol of Pi released per second per mg of myosin) is calculated for each

actin concentration.

4. Data Analysis:

The ATPase rates are plotted against the actin concentration.

The data are then fitted to the Michaelis-Menten equation to determine the k_cat and

K_ATPase values.

Transient Kinetic Analysis (Stopped-Flow FRET)
Transient kinetic methods, such as stopped-flow fluorescence resonance energy transfer

(FRET), provide insights into the rates of individual steps in the ATPase cycle. For instance,

these techniques were used to demonstrate that the R712G mutation slowed the maximum

ATP hydrolysis and recovery-stroke rate constants, while the F750L mutation enhanced these

steps.[2][8]

Visualizing the Process
To better understand the experimental process and the underlying biochemical cycle, the

following diagrams are provided.
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Caption: Workflow for determining actin-activated ATPase kinetics.
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Caption: The fundamental actomyosin ATPase cycle.

Discussion and Conclusion
The available data on the R712G and F750L myosin-VA mutants suggest that these particular

mutations in the converter domain do not significantly alter the overall steady-state ATPase

activity.[2] However, transient kinetic analyses revealed that these mutations do impact specific

steps within the ATPase cycle, namely ATP hydrolysis and the recovery stroke.[2] This

highlights the importance of employing a range of kinetic assays to fully understand the effects

of mutations.

The study of the S217A mutant in the switch I region of the active site demonstrated a

significant increase in the load-dependence of the phosphate-induced detachment rate,

suggesting a role for this region in mediating the response to mechanical load.[3][4]

In conclusion, the investigation of myosin-VA mutants' ATPase kinetics is a multifaceted

endeavor that requires a combination of steady-state and transient kinetic approaches. The

data presented here, while limited to a few mutants, underscore the principle that even subtle

changes in the myosin motor can have profound effects on its mechanochemical cycle. Further
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research on a broader range of mutants is necessary to build a more complete picture of the

structure-function relationships governing myosin-VA's role in intracellular transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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